Welcome to the BenchChem Online Store!
molecular formula C6H4Cl2N2O B183715 4,6-Dichloronicotinamide CAS No. 70593-57-6

4,6-Dichloronicotinamide

Cat. No. B183715
M. Wt: 191.01 g/mol
InChI Key: IQVYHPUXNYVYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468382B2

Procedure details

4,6-Dichloro-nicotinic acid (10.3 g, 53.4 mmol) was suspended in CH2Cl2 (200 mL). Oxalyl chloride (14 mL, 158 mmol) was added and the reaction was placed in an ice bath. DMF (1.0 mL) was added and the reaction was fitted with an air cooled condenser. The reaction was stirred for 3 h and allowed to warm to 25° C. The volatiles were removed in vacuo and the crude residue was resuspended in THF (200 mL) and cooled to 0° C. To this stirred suspension was added concentrated aqueous ammonia (75 mL) dropwise and the reaction was allowed to stir for 1 h. The volatiles were removed and the crude was redissolved in EtOAc and poured into brine. The aqueous phase was separated and extracted twice with EtOAc. The organic layers were combined, dried (Na2SO4), decanted and concentrated to afford 4,6-dichloro-nicotinamide as a beige solid (7.27 g, 71%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1.C(Cl)(=O)C(Cl)=O.C[N:19](C=O)C>C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]([NH2:19])=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)O)Cl
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was placed in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction was fitted with an air
TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
To this stirred suspension was added concentrated aqueous ammonia (75 mL) dropwise
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed
DISSOLUTION
Type
DISSOLUTION
Details
the crude was redissolved in EtOAc
ADDITION
Type
ADDITION
Details
poured into brine
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.